N~4~-(3-Methyl-1h-Indazol-6-Yl)-N~2~-(3,4,5-Trimethoxyphenyl)pyrimidine-2,4-Diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW612286X is a chemical compound that has been studied for its interaction with the first bromodomain of human bromodomain-containing protein 4 (BRD4). This compound is part of a library of kinase inhibitors and has shown potential as a ligand for the acetyl-lysine binding site of BRD4 . The compound is structurally similar to Pazopanib, a methoxy aniline-containing pyrimidine and potent pan-vascular endothelial growth factor receptor inhibitor .
Preparation Methods
The synthetic routes and reaction conditions for GW612286X are not extensively detailed in the available literature. it is known that the compound was identified and characterized through co-crystallization screening campaigns using kinase inhibitor libraries
Chemical Reactions Analysis
GW612286X primarily interacts with the acetyl-lysine binding site of BRD4. The types of reactions it undergoes include binding interactions with the bromodomain of BRD4, which is essential for the recognition of acetylated lysine residues in histones . Common reagents and conditions used in these reactions involve kinase inhibitor libraries and co-crystallization techniques . The major products formed from these reactions are complexes of GW612286X with the BRD4 bromodomain .
Scientific Research Applications
GW612286X has significant scientific research applications, particularly in the fields of cancer, inflammation, and contraception research. It has been identified as a promising drug target due to its ability to interact with the acetyl-lysine binding site of BRD4 . This interaction is crucial for the regulation of gene expression and has implications for the development of next-generation BET-selective and dual-activity BET-kinase inhibitors . The compound’s potential to inhibit BRD4 makes it a valuable tool in studying the role of bromodomains in various biological processes .
Mechanism of Action
The mechanism of action of GW612286X involves its binding to the acetyl-lysine binding site of BRD4. This binding inhibits the interaction between BRD4 and acetylated lysine residues in histones, thereby affecting the regulation of gene expression . The molecular targets involved in this mechanism are the bromodomains of BRD4, which are essential for the recognition of acetylated lysine residues . The pathways affected by this interaction include those related to gene transcription and chromatin remodeling .
Comparison with Similar Compounds
GW612286X is similar to other kinase inhibitors that interact with the acetyl-lysine binding site of BRD4. Some of the similar compounds include BI2536, a PLK1 inhibitor, and TG101209, a JAK2 inhibitor . These compounds also display strong inhibitory potential against BRD4 and have high selectivity for BET bromodomains . What sets GW612286X apart is its unique binding mode and structural framework, which provide a new perspective for the rational design of BET-selective and dual-activity BET-kinase inhibitors .
Properties
Molecular Formula |
C21H22N6O3 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
4-N-(3-methyl-2H-indazol-6-yl)-2-N-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C21H22N6O3/c1-12-15-6-5-13(9-16(15)27-26-12)23-19-7-8-22-21(25-19)24-14-10-17(28-2)20(30-4)18(11-14)29-3/h5-11H,1-4H3,(H,26,27)(H2,22,23,24,25) |
InChI Key |
SQQAPOSROFWHIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)NC3=NC(=NC=C3)NC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.